molecular formula C12H18O3 B2388576 2-(2,2-Dimethoxyethoxy)-1,4-dimethylbenzene CAS No. 30566-12-2

2-(2,2-Dimethoxyethoxy)-1,4-dimethylbenzene

Cat. No.: B2388576
CAS No.: 30566-12-2
M. Wt: 210.273
InChI Key: MZVRITJAZLFDCG-UHFFFAOYSA-N
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Description

2-(2,2-Dimethoxyethoxy)-1,4-dimethylbenzene is an organic compound with the molecular formula C12H18O3 It is a derivative of benzene, featuring two methoxyethoxy groups and two methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethoxyethoxy)-1,4-dimethylbenzene typically involves the reaction of 1,4-dimethylbenzene with 2,2-dimethoxyethanol under acidic conditions. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the methoxyethoxy group is introduced to the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Catalysts may also be used to enhance the reaction rate and yield. The crude product is then purified through distillation or recrystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethoxyethoxy)-1,4-dimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the methoxyethoxy groups to hydroxyl groups or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives.

Scientific Research Applications

2-(2,2-Dimethoxyethoxy)-1,4-dimethylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethoxyethoxy)-1,4-dimethylbenzene involves its interaction with various molecular targets and pathways. The methoxyethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-Dimethoxyethoxy)methylbenzene: Similar structure but with a different substitution pattern on the benzene ring.

    2-Methoxyethanol: A simpler compound with a single methoxyethoxy group.

    2,2-Dimethoxypropane: Contains two methoxy groups attached to a propane backbone.

Uniqueness

2-(2,2-Dimethoxyethoxy)-1,4-dimethylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-(2,2-dimethoxyethoxy)-1,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-9-5-6-10(2)11(7-9)15-8-12(13-3)14-4/h5-7,12H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVRITJAZLFDCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30566-12-2
Record name (2,5-DIMETHYLPHENOXY)ACETALDEHYDE DIMETHYL ACETAL
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